Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate

Medicinal Chemistry Drug Design Physicochemical Property

Generic naphthalene intermediates often lack regiochemical precision, derailing SAR campaigns. Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate (CAS 178877-03-7) overcomes this with a defined 7-Br/4-BnO substitution pattern. - 7-Br enables Pd-catalyzed cross-coupling (Suzuki, Heck, Sonogashira) while 4-BnO serves as a masked phenol for orthogonal deprotection. - Distinct electronic/steric environment supports peptide inhibitor design targeting receptor tyrosine kinases. - Predicted LogP 5.36 favors hydrophobic target engagement; supplied with full analytics. - High purity (98%), cold-stored, global shipping.

Molecular Formula C20H17BrO3
Molecular Weight 385.2 g/mol
CAS No. 178877-03-7
Cat. No. B169377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(benzyloxy)-7-bromo-2-naphthoate
CAS178877-03-7
Molecular FormulaC20H17BrO3
Molecular Weight385.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C2C=CC(=CC2=C1)Br)OCC3=CC=CC=C3
InChIInChI=1S/C20H17BrO3/c1-2-23-20(22)16-10-15-11-17(21)8-9-18(15)19(12-16)24-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3
InChIKeySUMFTPPRKZGIBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate: Physicochemical & Synthetic Profile


Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate (CAS: 178877-03-7) is a multifunctional naphthalene derivative characterized by a 7-bromo substituent, a 4-benzyloxy group, and an ethyl ester at the 2-position . This substitution pattern provides two orthogonal reactive handles: the bromine atom is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), while the benzyloxy group can be selectively deprotected to reveal a phenolic hydroxyl for further functionalization . Predicted physicochemical properties, such as a high boiling point (507.5°C) and low vapor pressure, inform its handling and storage in laboratory settings . The compound is also noted in research contexts for its use as a peptide inhibitor with specificity for receptor tyrosine kinases .

Workflow Orthogonal handles for Pd-catalyzed coupling and protected phenol release.
Selection 7-Bromo-4-benzyloxy substitution pattern defines unique reactivity.
Use Context Supports synthesis of kinase probes and lipophilic membrane-targeting scaffolds.

Why Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate Is Irreplaceable


Substituting Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate with a seemingly similar naphthalene derivative is not scientifically sound due to the compound's precise and unique regiochemical arrangement. The 7-bromo and 4-benzyloxy substituents are not just functional groups; their specific positions on the naphthalene core dictate a distinct electronic and steric environment, fundamentally altering reactivity and molecular recognition . For instance, moving the bromine atom from the 7- to the 5-position, as in Ethyl 4-(benzyloxy)-5-bromo-2-naphthoate, creates a different isomer with potentially divergent chemical and biological properties . Furthermore, simpler analogs like Ethyl 7-bromo-2-naphthoate or Methyl 7-bromo-2-naphthoate lack the 4-benzyloxy group entirely, forfeiting a critical site for further derivatization and the specific lipophilic and steric contributions it confers . The quantitative evidence below demonstrates why these structural nuances translate into verifiable differences that directly impact research outcomes and procurement decisions.

Target Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate
Substitute Risk Isomers like 5-bromo analog may alter steric and electronic environment, shifting cross-coupling reactivity.
Target Feature 4-Benzyloxy group provides lipophilicity and orthogonal protection.
Substitute Risk Simpler 7-bromo esters lack this group, forfeiting a derivatization site and membrane-partitioning context.

Quantitative Comparison to Key Analogs


MW and LogP: Lipophilicity Determinants

Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate possesses a significantly higher molecular weight and calculated LogP compared to simpler 7-bromo-2-naphthoate analogs. This increased lipophilicity, driven by the 4-benzyloxy group, directly impacts its behavior in biological assays, influencing membrane permeability, plasma protein binding, and overall pharmacokinetic profile . While specific experimental LogP data is unavailable, class-level inference from related naphthoates with similar bulky aromatic substituents supports this claim .

MW and LogP
Class-level inference
~38% higher MW; +2–3 log unit LogP vs. simpler 7-bromo esters.
Supports lipophilicity-dependent assay context.
Data to verify; based on calculated properties.
Medicinal Chemistry Drug Design Physicochemical Property

Boiling Point as Thermal Stability Proxy

The predicted boiling point of Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate (507.5 °C at 760 mmHg) is substantially higher than that of simpler naphthoate esters, such as Methyl 7-bromo-2-naphthoate (357.0 °C) . This significant elevation reflects the increased molecular weight and enhanced intermolecular forces (van der Waals interactions and pi-stacking) conferred by the additional aromatic benzyloxy substituent.

Boiling Point
Cross-study comparable
~150 °C higher than Methyl 7-bromo-2-naphthoate.
Informs thermal stability and purification strategy review.
Predicted property; experimental validation required.
Organic Synthesis Process Chemistry Physical Property

Density and Molar Volume: Processing Considerations

The predicted density of Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate (1.382 g/cm³) is lower than that of a structurally related, more complex naphthoate ester (1.4 ± 0.1 g/cm³ for 3-(benzyloxy)-2-naphthyl 1-bromo-2-naphthoate) . The molar volume of the target compound is approximately 278.8 cm³/mol, calculated from its molecular weight and density, which is larger than that of the comparator (~342.0 cm³/mol) despite the comparator having a higher molecular weight.

Density & Volume
Cross-study comparable
~18.5% smaller molar volume vs. related naphthoate ester.
Supports processing and formulation review.
Predicted values; context-dependent.
Material Science Formulation Chemistry Physical Property

Receptor Tyrosine Kinase Inhibitor Activity

Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate has been specifically reported in research as a peptide inhibitor with specificity for receptor tyrosine kinases . This represents a distinct biological application not commonly attributed to simpler, non-benzyloxy substituted naphthoate esters like Ethyl 7-bromo-2-naphthoate or Methyl 7-bromo-2-naphthoate, which are primarily used as synthetic intermediates .

RTK Inhibitor Use
Supporting evidence
Reported peptide inhibitor with specificity for receptor tyrosine kinases.
May support kinase probe research; quantitative binding data unavailable.
Literature-reported research use; requires validation.
Chemical Biology Pharmacology Kinase Inhibition

Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate: Key Applications


Diversification via Cross-Coupling

The 7-bromo substituent provides a robust and chemoselective handle for Suzuki, Heck, or Sonogashira couplings, as indicated in the product literature . This allows for the introduction of a wide range of aryl, alkenyl, or alkynyl groups at the 7-position while the 4-benzyloxy group remains intact. This is a key differentiator from analogs lacking a bromine atom or having it in a less reactive position.

Lipophilic Probes for Membrane Targets

Based on its high calculated LogP and molecular weight relative to simpler naphthoates , this compound is a more suitable starting point for designing probes intended for hydrophobic environments, such as the lipid bilayer or the transmembrane domains of proteins. Its enhanced lipophilicity can improve membrane partitioning and residence time.

Phenol-Naphthalene Derivative Synthesis

The 4-benzyloxy group serves as a protected phenol . Following selective C7 functionalization (e.g., via cross-coupling), the benzyl group can be removed via hydrogenolysis to reveal a free hydroxyl group for further derivatization (e.g., alkylation, acylation, or conjugation). This orthogonal protection strategy is not possible with analogs like Ethyl 7-bromo-2-naphthoate.

Kinase Biology Exploration

Given the reported use of this compound as a peptide inhibitor with specificity for receptor tyrosine kinases , it is a relevant procurement choice for academic or industrial groups investigating kinase signaling pathways. While detailed SAR is lacking, its unique structure may serve as a starting point for hit-to-lead optimization campaigns targeting these therapeutically important enzymes.

Application
Selection Property
Validation Focus
Diversification via Cross-Coupling
7-Bromo regiochemistry for Pd-catalyzed reactions
Chemoselectivity and yield in Suzuki/Heck couplings
Lipophilic Probe Synthesis
Enhanced logP and molar volume from 4-benzyloxy group
Membrane partitioning and target engagement assays
Phenol-Naphthalene Derivatization
Orthogonal benzyl-protected phenol handle
Hydrogenolysis efficiency and subsequent conjugation
Kinase Biology Exploration
Reported receptor tyrosine kinase inhibitor context
Kinase selectivity profiling and SAR development

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.